molecular formula C16H17NO2 B11857614 2-Methyl-3-(piperidin-1-yl)naphthalene-1,4-dione CAS No. 118306-72-2

2-Methyl-3-(piperidin-1-yl)naphthalene-1,4-dione

Cat. No.: B11857614
CAS No.: 118306-72-2
M. Wt: 255.31 g/mol
InChI Key: PHHMGJARQLFVTC-UHFFFAOYSA-N
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Description

2-Methyl-3-(piperidin-1-yl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring substituted with a methyl group and a piperidinyl group. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(piperidin-1-yl)naphthalene-1,4-dione typically involves the reaction of 2-methyl-1,4-naphthoquinone with piperidine. The reaction is usually carried out in an organic solvent such as ethanol or chloroform, and the conditions may include the use of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(piperidin-1-yl)naphthalene-1,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

2-Methyl-3-(piperidin-1-yl)naphthalene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(piperidin-1-yl)naphthalene-1,4-dione involves its interaction with various molecular targets. The quinone moiety can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(piperidin-1-yl)naphthalene-1,4-dione is unique due to the presence of both a methyl group and a piperidinyl group on the naphthoquinone core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

118306-72-2

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-methyl-3-piperidin-1-ylnaphthalene-1,4-dione

InChI

InChI=1S/C16H17NO2/c1-11-14(17-9-5-2-6-10-17)16(19)13-8-4-3-7-12(13)15(11)18/h3-4,7-8H,2,5-6,9-10H2,1H3

InChI Key

PHHMGJARQLFVTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)N3CCCCC3

Origin of Product

United States

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